

Entospletinib: A Technical Guide to its Molecular Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Entospletinib (GS-9973) is an orally bioavailable, selective small-molecule inhibitor of spleen tyrosine kinase (Syk), a crucial mediator of signal transduction in various immune cells.[1][2][3] By targeting the B-cell receptor (BCR) signaling pathway, **Entospletinib** has demonstrated potential therapeutic value in the treatment of hematological malignancies and certain inflammatory diseases.[2][3][4] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of **Entospletinib**, including detailed experimental protocols and a summary of key preclinical and clinical findings.

Molecular Structure and Chemical Properties

Entospletinib is a complex heterocyclic molecule with the systematic IUPAC name 6-(1H-indazol-6-yl)-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine.[2][5] Its chemical structure is characterized by a central imidazo[1,2-a]pyrazine core linked to an indazole and a morpholinophenyl group.



Property	Value	Reference
Molecular Formula	C23H21N7O	[2][6]
Molecular Weight	411.46 g/mol	[1][6]
CAS Number	1229208-44-9	[2][5]
IUPAC Name	6-(1H-indazol-6-yl)-N-(4- morpholin-4- ylphenyl)imidazo[1,2-a]pyrazin- 8-amine	[2][5]
SMILES	C1COCCN1C2=CC=C(C=C2) NC3=NC(=CN4C3=NC=C4)C5 =CC6=C(C=C5)C=NN6	[2]
Appearance	White to off-white solid	[7]
Melting Point	>250 °C	[8]
Solubility	DMSO: up to 82 mg/mL	[5]

Mechanism of Action: Inhibition of the Syk Signaling Pathway

Entospletinib functions as a potent and selective inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cell receptors, most notably the B-cell receptor (BCR).[9][10] The BCR signaling cascade is essential for the development, activation, proliferation, and survival of B-cells.[6][11]

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the associated Igα (CD79a) and Igβ (CD79b) proteins by Src-family kinases.[11][12] This phosphorylation event creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the BCR complex and subsequent activation through phosphorylation.[11][13]



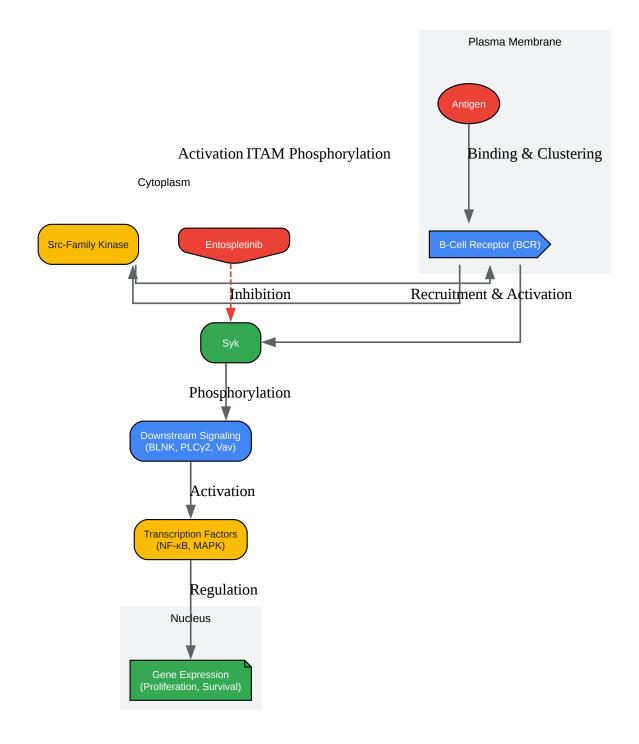




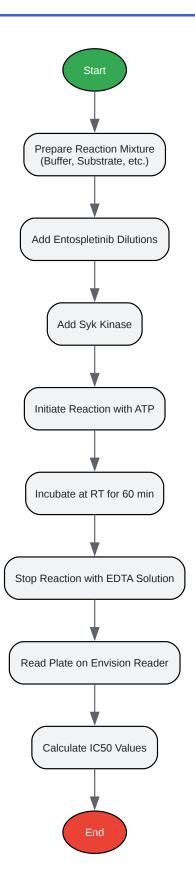
Activated Syk then phosphorylates downstream adaptor proteins and enzymes, including BLNK, PLCy2, and Vav, initiating a cascade of signaling events that ultimately lead to the activation of transcription factors such as NF-kB and MAPK.[6][12] These transcription factors drive the expression of genes involved in B-cell proliferation, differentiation, and survival.[6]

Entospletinib, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of Syk, preventing its phosphorylation and activation.[7][9] This blockade of Syk activity effectively abrogates the downstream signaling cascade, leading to an inhibition of B-cell activation, proliferation, and survival.[9][12] This mechanism of action provides the rationale for its investigation in B-cell malignancies where BCR signaling is often constitutively active.[9]









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- To cite this document: BenchChem. [Entospletinib: A Technical Guide to its Molecular Structure, Chemical Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612047#the-molecular-structure-and-chemical-properties-of-entospletinib]



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